6-bromo-N-(3,4-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
Description
6-Bromo-N-(3,4-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative characterized by a chromene backbone substituted with bromo (C6), methoxy (C8), and ketone (C2) groups. The carboxamide moiety at the C3 position is linked to a 3,4-dimethoxyphenyl group. The bromine atom and methoxy groups likely enhance lipophilicity and electronic properties, while the 3,4-dimethoxyphenyl substituent may influence receptor binding, as seen in analogs with neurotrophic or enzyme-inhibitory activities .
Properties
IUPAC Name |
6-bromo-N-(3,4-dimethoxyphenyl)-8-methoxy-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO6/c1-24-14-5-4-12(9-15(14)25-2)21-18(22)13-7-10-6-11(20)8-16(26-3)17(10)27-19(13)23/h4-9H,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIUDBJWDSIIFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound 6-bromo-N-(3,4-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is Cyclin G-associated kinase (GAK) . GAK is a serine/threonine kinase that plays a crucial role in clathrin-mediated membrane trafficking, cell cycle progression, and viral infections.
Mode of Action
The compound interacts with its target, GAK, by binding to it with low nanomolar affinity. This interaction is facilitated by the presence of a 3,4-dimethoxyphenyl residue at position 3 of the compound. The binding of the compound to GAK can lead to changes in the kinase’s activity, thereby affecting the processes in which GAK is involved.
Biochemical Pathways
The compound’s interaction with GAK can affect various biochemical pathways in which GAK is involved. These include clathrin-mediated membrane trafficking, cell cycle progression, and viral infections. The downstream effects of these pathways can vary depending on the specific cellular context and the extent of the compound’s interaction with GAK.
Result of Action
The binding of the compound to GAK can result in antiviral activity against dengue virus. This suggests that the compound could potentially be used as an antiviral agent.
Biological Activity
6-Bromo-N-(3,4-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the class of chromene derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.
Structural Characteristics
The compound features a chromene core with specific substituents that enhance its biological properties. The structural formula can be represented as follows:
This molecular structure includes:
- A bromine atom at position 6.
- Methoxy groups at positions 3 and 4 on the phenyl ring.
- A carboxamide functional group.
Pharmacological Properties
The biological activity of this compound has been evaluated in various studies, highlighting its potential in several therapeutic areas:
1. Anticancer Activity
Research indicates that chromene derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit DNA synthesis by targeting enzymes such as DNA gyrase and topoisomerase, leading to cell cycle arrest and apoptosis in cancer cells.
Table 1: Anticancer Activity of Chromene Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | TBD | Topoisomerase inhibition |
| Related Chromene Derivative | A549 | <10 | DNA Gyrase inhibition |
2. Antimicrobial Activity
The compound has demonstrated promising antimicrobial effects against various pathogens. In vitro studies have reported minimum inhibitory concentration (MIC) values indicating significant antibacterial activity. For example, derivatives similar to this compound have shown MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Table 2: Antimicrobial Activity
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.22 | TBD |
| Staphylococcus epidermidis | 0.25 | TBD |
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound may inhibit critical enzymes involved in DNA replication and repair, such as DNA gyrase and topoisomerase.
- Apoptosis Induction : It has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of p53 expression levels .
Case Studies
A case study involving a derivative of this compound demonstrated its effectiveness against human acute lymphoblastic leukemia cell lines (CEM-13). The study reported that the compound exhibited cytotoxic effects with an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substitutions on the Chromene Backbone
The chromene core is a common feature among coumarin derivatives. Key structural variations include:
- 6-Bromo-8-methoxy substituents : Present in both the target compound and 6-bromo-8-methoxy-N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide (). Bromine at C6 may enhance steric bulk and electrophilicity, while methoxy at C8 contributes to π-π stacking interactions .
- The 4-bromo-2-fluorophenyl substituent introduces halogen bonding, which is absent in the target compound .
Carboxamide Substituent Variations
The N-linked substituent significantly impacts biological activity and pharmacokinetics:
- 3,4-Dimethoxyphenyl group : Found in the target compound and neurotrophic agents (). This group enhances interactions with hydrophobic pockets in enzymes or receptors, as demonstrated in curcumin analogs () where 3,4-dimethoxyphenyl improves DNMT1 inhibition .
- 2-Methoxyethyl group : In , this substituent increases solubility due to its polar nature but may reduce membrane permeability compared to aromatic groups .
Structure-Activity Relationship (SAR) Insights
- Aromatic vs. Aliphatic Substituents : Aromatic groups (e.g., 3,4-dimethoxyphenyl) generally improve target affinity due to π-π interactions, while aliphatic groups (e.g., 2-methoxyethyl) favor solubility .
- Hydrogen Bonding : Carboxamide and methoxy groups facilitate hydrogen bonding, critical for activity in neurotrophic and antimicrobial compounds .
Q & A
Q. What are the recommended synthetic routes for 6-bromo-N-(3,4-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : Coumarin core formation via Pechmann or Kostanecki-Robinson reactions. For brominated derivatives, electrophilic substitution (e.g., Br₂ in acetic acid) is employed to introduce the bromo group at position 6 .
- Step 2 : Carboxamide formation by reacting 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid with 3,4-dimethoxyaniline. Use coupling agents like EDC/HOBt in anhydrous DMF under nitrogen to minimize hydrolysis .
- Purification : Flash column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from acetone or methanol yields high-purity crystals .
Q. How is the structural elucidation of this compound performed using X-ray crystallography?
- Methodological Answer :
- Crystallization : Dissolve the compound in DMF or DMSO and allow slow evaporation. Single crystals suitable for XRD are obtained at 294 K .
- Data Collection : Use a Bruker SMART CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Collect φ and ω scans with multi-scan absorption correction (SADABS) .
- Refinement : Refine structures using SHELXL (via SHELXPRO interface). Key parameters include R-factor < 0.05, wR(F²) < 0.10, and analysis of hydrogen bonds (e.g., O—H⋯O interactions) for supramolecular packing .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm substitution patterns. Key signals: δ ~8.5 ppm (carboxamide NH), δ ~6.5–7.5 ppm (aromatic protons), and δ ~3.8–4.0 ppm (methoxy groups) .
- HRMS : Electrospray ionization (ESI) to verify molecular weight (theor. 462.24 g/mol). Match observed [M+H]⁺ peaks with theoretical values (tolerance < 2 ppm) .
- FT-IR : Carboxamide C=O stretch at ~1670 cm⁻¹ and lactone C=O at ~1720 cm⁻¹ .
Advanced Research Questions
Q. How can computational docking (e.g., AutoDock Vina) predict biological targets for this compound?
- Methodological Answer :
- Ligand Preparation : Optimize the 3D structure using Gaussian (DFT/B3LYP/6-31G*) and convert to .pdbqt format with AutoDock Tools .
- Protein Selection : Target enzymes like DNA gyrase (PDB ID: 1KZN) or kinases (e.g., EGFR) based on coumarin derivatives' known activities .
- Docking Protocol : Use AutoDock Vina with a grid box covering the active site (20 ų). Set exhaustiveness = 20, num_modes = 10. Validate results by redocking co-crystallized ligands (RMSD < 2.0 Å) .
- Analysis : Prioritize poses with strong hydrogen bonds (e.g., carboxamide-NH to Asp81 in DNA gyrase) and ΔG < -8 kcal/mol .
Q. How do substituents (e.g., bromo, methoxy) influence the compound’s bioactivity in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Comparative Assays : Synthesize analogs (e.g., 6-Cl, 8-OMe vs. 8-OEt) and test against bacterial/cancer cell lines. Use MIC (Minimum Inhibitory Concentration) or IC₅₀ assays .
- Key Findings :
- Bromo at C6 : Enhances electrophilicity, improving DNA intercalation or enzyme inhibition .
- 3,4-Dimethoxyphenyl : Increases lipophilicity (logP ~3.5), enhancing membrane permeability .
- QSAR Modeling : Develop regression models using descriptors like Hammett σ (electron-withdrawing Br) and molar refractivity .
Q. How to resolve contradictions in crystallographic data, such as solvent-dependent polymorphism?
- Methodological Answer :
- Control Experiments : Recrystallize from DMF, DMSO, or methanol. Compare unit cell parameters (e.g., monoclinic P21/n vs. triclinic P1) .
- Hydrogen Bond Analysis : Use Mercury software to map O—H⋯O/N interactions. Polymorphs with stronger H-bond networks (e.g., dimeric vs. chain motifs) exhibit higher melting points .
- PXRD Validation : Match experimental patterns with simulated data from CIF files to confirm phase purity .
Q. What strategies optimize reaction yields in large-scale synthesis?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduce reaction time from 24 hrs to 2 hrs (80°C, 150 W) with 15% yield improvement .
- Catalyst Screening : Test Pd(OAc)₂/XPhos for Buchwald-Hartwig coupling (if applicable) vs. traditional SNAr. Achieve >90% conversion with 0.5 mol% catalyst .
- Flow Chemistry : Continuous flow reactors (residence time = 30 min) minimize side reactions (e.g., demethylation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
